4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide
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Overview
Description
4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a cyclohexane ring, and a furan moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the quinazolinone intermediate with cyclopentyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under mild conditions.
Formation of the Cyclohexane Ring: The cyclohexane ring is typically introduced through a Grignard reaction or a similar organometallic reaction.
Attachment of the Furan Moiety: The final step involves the coupling of the furan moiety using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan moiety and the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its diverse functional groups allow for the modulation of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s diverse functional groups allow it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazolin-3-yl derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Cyclohexane-1-carboxamide derivatives: These compounds share the cyclohexane ring and carboxamide group, which may contribute to similar chemical properties.
Furan derivatives: Compounds containing the furan moiety may exhibit similar reactivity and biological activities.
Uniqueness
The uniqueness of 4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-5,8-10,15,19-21H,1-2,6-7,11-14,16-18H2,(H,29,34)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXWZQDTEDEWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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